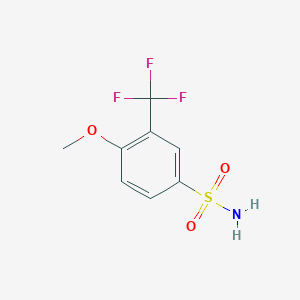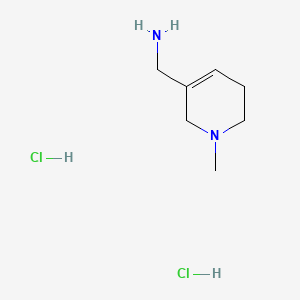
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and various substituted tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of related compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurological systems and its potential use in treating neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity and leading to various physiological effects. The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Another derivative with different reactivity and applications.
Uniqueness
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanaminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it particularly valuable in neurological research and potential therapeutic applications.
Propiedades
Número CAS |
2803861-35-8 |
|---|---|
Fórmula molecular |
C7H16Cl2N2 |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(5-8)6-9;;/h3H,2,4-6,8H2,1H3;2*1H |
Clave InChI |
NNPSMNTZXYDIEF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


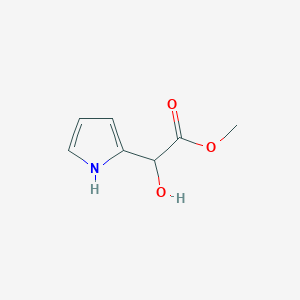
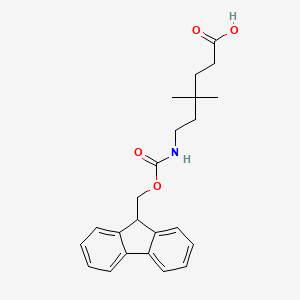
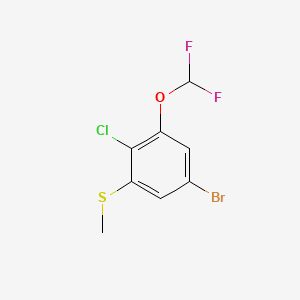
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
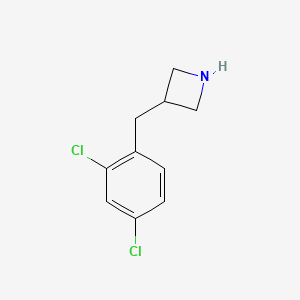
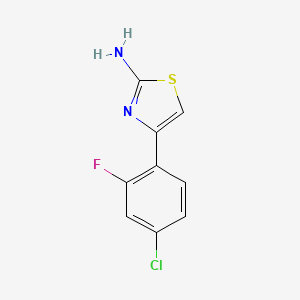
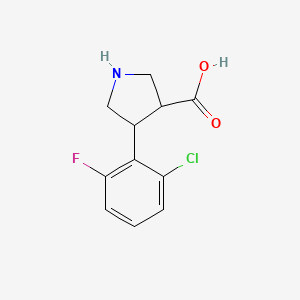
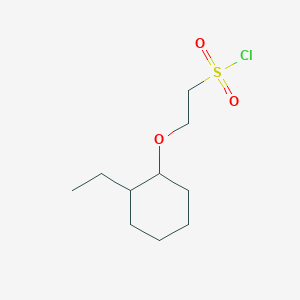
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)
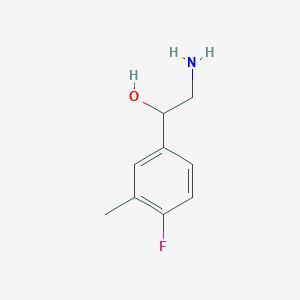
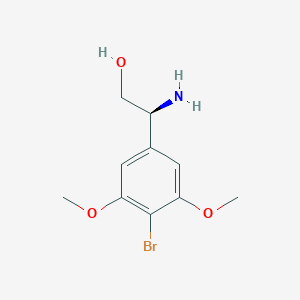
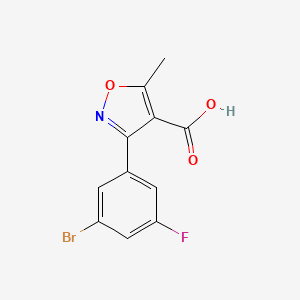
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
